molecular formula C21H22N2O4 B2875852 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 902020-22-8

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2875852
CAS No.: 902020-22-8
M. Wt: 366.417
InChI Key: ZUQACOJWMJWUCV-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions that are more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one, a derivative of chromen-2-one, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, which contribute to its pharmacological properties. Research indicates potential applications in treating neurodegenerative diseases, cancers, and as an antiviral agent.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with a β-keto ester under acidic conditions.
  • Introduction of the Piperazine Moiety : The chromen-2-one intermediate is reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base like potassium carbonate.

The structure allows for versatile modifications, making it valuable in drug discovery.

Biological Activities

The biological activities of this compound are diverse and include:

  • Antiviral Activity : In vitro assays have shown effectiveness against viruses such as influenza A and Coxsackie B4, with determined IC50 values indicating its potency .
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives were tested against AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa cells using MTT assays to evaluate cytotoxic potential .
  • Neuroprotective Effects : Preliminary studies suggest potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting specific enzymes and interacting with neurotransmitter receptors .

Research indicates that this compound may inhibit oxidoreductase enzymes and stabilize enzyme-inhibitor complexes through hydrophobic interactions. These interactions are critical for understanding its therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy and methoxy groups on chromen coreFocus on antioxidant properties
7-Hydroxy-4-methyl-2H-chromen-2-oneMethyl group additionInvestigated for anti-inflammatory properties
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-oneAdditional phenoxy groupExplored for antimicrobial activity

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated that the compound effectively inhibits viral replication at low concentrations, suggesting its potential as a therapeutic agent against viral infections .
  • Cytotoxicity Against Cancer Cells : A study reported that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, indicating enhanced potency .
  • Receptor Binding Studies : Research showed that the compound interacts with various receptors, including serotonin receptors (5-HT), which may contribute to its neuropharmacological effects .

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-20-5-3-2-4-18(20)23-10-8-22(9-11-23)14-15-12-21(25)27-19-7-6-16(24)13-17(15)19/h2-7,12-13,24H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQACOJWMJWUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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